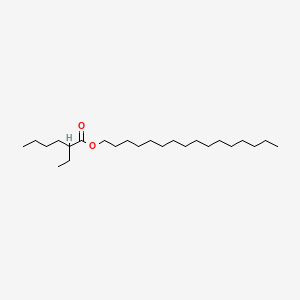

Hexadecyl 2-ethylhexanoate

Description

Contextual Significance within Ester Chemistry Research

The study of Hexadecyl 2-ethylhexanoate (B8288628) is deeply rooted in the broader field of ester chemistry, where its specific structural characteristics provide a valuable case study for understanding structure-property relationships.

Position within Fatty Acid Ester Research

Hexadecyl 2-ethylhexanoate is classified as a fatty alcohol ester, a class of compounds derived from the reaction of a fatty alcohol with a carboxylic acid. drugbank.com Research in this area often focuses on the synthesis, characterization, and application of these esters. The synthesis of this compound is a classic example of Fischer esterification, a fundamental reaction in organic chemistry. vulcanchem.com This process typically involves reacting hexadecanol (B772) with 2-ethylhexanoic acid in the presence of an acid catalyst.

The branched nature of the 2-ethylhexanoic acid component distinguishes it from many naturally occurring linear fatty acid esters. This branching influences its physical properties, such as its melting point and viscosity, making it a subject of interest for researchers exploring how molecular architecture affects macroscopic characteristics.

Role in Specialty Chemical and Intermediate Synthesis Research

In the realm of specialty chemicals, this compound serves as a key intermediate and a functional ingredient. Its synthesis and subsequent reactions are explored for the development of new materials with tailored properties. Research has shown that esters like this compound can undergo hydrolysis to yield the parent alcohol (hexadecanol) and carboxylic acid (2-ethylhexanoic acid). vulcanchem.comindustrialchemicals.gov.au They can also participate in transesterification reactions, where the alkyl or acyl group is exchanged, leading to the formation of new esters. cir-safety.org This reactivity makes it a versatile building block in the synthesis of other complex molecules.

The industrial production of this compound utilizes similar esterification processes, often on a larger scale, to meet the demand for its use in various applications.

Interdisciplinary Research Relevance of this compound

The unique properties of this compound have led to its investigation in a variety of scientific disciplines beyond traditional chemistry, highlighting its interdisciplinary importance.

Contributions to Polymer Science and Materials Engineering Studies (Non-Biological)

In materials science, particularly in the field of polymers, long-chain esters like this compound are studied for their potential as plasticizers and lubricants. The introduction of such molecules into a polymer matrix can modify its physical properties, such as flexibility and durability. Research in this area investigates how the branched structure of this compound interacts with polymer chains at a molecular level to achieve these effects. Its thermal stability is also a key parameter studied for its application in materials that are processed at elevated temperatures.

Importance in Environmental Chemistry Research

The environmental fate of synthetic chemicals is a significant area of research. Studies on this compound in environmental chemistry focus on its persistence, degradation, and potential impact on ecosystems. ewg.org Although specific data on the ecotoxicity of this compound is limited, research into its hydrolysis products, hexadecanol and 2-ethylhexanoic acid, provides insights into its potential environmental behavior. chemicalbook.inindustrialchemicals.gov.au The biodegradability of branched-chain esters is an active area of investigation to understand how these compounds break down in the environment. The detection of this compound in household dust has also been reported, indicating its presence in indoor environments. greenpeace.to

Advancements in Analytical Chemistry Methodologies

The accurate detection and quantification of esters like this compound in various matrices present analytical challenges that drive the development of new methodologies. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the primary tools used for the analysis of these compounds. nih.govamericanpharmaceuticalreview.com

The development of sensitive and selective methods is crucial for both quality control in industrial production and for monitoring its presence in environmental samples. researchgate.net For instance, the analysis of its hydrolysis product, 2-ethylhexanoic acid, has been the subject of specific method development to ensure its control in various products. chromatographyonline.com Research in this area also focuses on overcoming challenges such as matrix interference and achieving low detection limits. researchgate.netresearchgate.net The use of advanced techniques like high-resolution mass spectrometry (HRMS) and supercritical fluid chromatography (SFC) is also being explored for the analysis of complex ester mixtures. apacsci.com

| Property | Value | Source |

| Molecular Formula | C24H48O2 | industrialchemicals.gov.au |

| Molecular Weight | 368.64 g/mol | industrialchemicals.gov.austarshinechemical.com |

| CAS Number | 59130-69-7 | industrialchemicals.gov.austarshinechemical.com |

| Physical State | Liquid | specialchem.comvulcanchem.com |

| Boiling Point | 398.93°C (estimate) | |

| Density | 0.8789 g/cm³ (rough estimate) | |

| Refractive Index | 1.4443 (estimate) | |

| Solubility | Insoluble in water | atamanchemicals.com |

Current Research Landscape and Identified Knowledge Gaps concerning this compound

The current research landscape for this compound is predominantly centered on its role as a cosmetic ingredient. A significant body of research investigates its properties as an emollient that enhances skin hydration and barrier function by forming a thin, non-greasy film on the skin's surface, which helps to reduce water loss. ulprospector.com Studies have explored its compatibility with other cosmetic ingredients and its ability to improve the sensory characteristics and stability of formulations. atamanchemicals.commobelbiochem.com

Research has also delved into the physical and chemical characteristics of this compound, as detailed in the table below.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H48O2 | atamanchemicals.comdrugbank.commobelbiochem.comstarshinechemical.com |

| Molecular Weight | ~368.64 g/mol | atamanchemicals.comstarshinechemical.com |

| Appearance | Clear, colorless to pale yellow liquid | atamanchemicals.com |

| Odor | Mild or odorless | atamanchemicals.com |

| Density | ~0.85–0.88 g/cm³ at 20°C | atamanchemicals.comechemi.com |

| Boiling Point | ~351-407.2°C at 760 mmHg | atamanchemicals.comstarshinechemical.comechemi.com |

| Flash Point | >150°C (closed cup) | atamanchemicals.comechemi.com |

| Solubility | Insoluble in water; soluble in oils and organic solvents | atamanchemicals.commobelbiochem.com |

Despite the extensive use of this compound in commercial products, several knowledge gaps persist in the academic literature. While its function as an emollient is well-established, there is a lack of in-depth mechanistic studies at the molecular level detailing its specific interactions with the lipid matrix of the stratum corneum. Further research could elucidate how its branched-chain structure influences skin barrier function compared to linear-chain esters.

Another area with limited research is its long-term effects on the skin microbiome. The current focus remains on its physicochemical and sensory properties. Furthermore, while the synthesis of this ester is well-documented, research into more sustainable and green synthesis methods, potentially utilizing novel biocatalysts or renewable feedstocks, is an emerging area of interest. echemi.com

The table below summarizes some of the research findings on the applications and synthesis of this compound.

Interactive Data Table: Research Findings on this compound

| Research Area | Key Findings | Source(s) |

| Cosmetic Formulation | Acts as an emollient, texture enhancer, and skin-conditioning agent. Improves spreadability and provides a non-oily, velvety feel. | atamanchemicals.comtheborderlinebeauty.comspecialchem.com |

| Skin Barrier Function | Forms a protective film on the skin, reducing water loss and enhancing hydration. Believed to interact with the stratum corneum lipid matrix. | ulprospector.com |

| Synthesis | Commonly synthesized via Fischer esterification of cetyl alcohol and 2-ethylhexanoic acid. Catalysts like sulfuric acid or lipases are used. | vulcanchem.com |

| Purity Analysis | Techniques such as GC-MS and NMR are used to confirm purity (>98%) and verify the ester bond formation. |

While the Cosmetic Ingredient Review (CIR) Expert Panel has assessed this compound and found it safe for use in cosmetics when formulated to be non-irritating, there is a general lack of publicly available, in-depth toxicological studies specifically on this compound. cir-safety.orgindustrialchemicals.gov.au Much of the safety data is extrapolated from studies on its constituent parts, cetyl alcohol and 2-ethylhexanoic acid, or from related alkyl esters. cir-safety.orgeuropa.eu More comprehensive research focusing solely on the toxicological profile of this compound would be beneficial. There is also a noted lack of information regarding its environmental fate and potential for bioaccumulation. greenpeace.to

Properties

IUPAC Name |

hexadecyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-22-26-24(25)23(6-3)21-8-5-2/h23H,4-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNUECKWDBNFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866741 | |

| Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59130-69-7, 90411-68-0 | |

| Record name | Cetyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59130-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059130697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl ethylhexanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11349 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanoic acid, 2-ethyl-, C16-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/134647WMX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Hexadecyl 2 Ethylhexanoate

Established and Novel Synthetic Pathways to Hexadecyl 2-ethylhexanoate (B8288628)

The production of hexadecyl 2-ethylhexanoate relies on well-established esterification reactions, with both conventional and biocatalytic methods being utilized.

Conventional Esterification Techniques (e.g., Fischer Esterification)

The most common method for synthesizing this compound is through Fischer esterification. specialchem.comatamankimya.comcir-safety.org This process involves the direct reaction of cetyl alcohol with 2-ethylhexanoic acid, typically in the presence of a strong acid catalyst like sulfuric acid. libretexts.org The reaction is reversible, and to drive it towards the formation of the ester, water, a byproduct, is often removed as it is formed, for instance, through azeotropic distillation. cir-safety.orglibretexts.org Industrial-scale production generally utilizes this classical esterification process. Key factors influencing the yield and purity include the choice of catalyst, the molar ratio of the reactants, and the purification methods employed. For instance, using a molar ratio of 1:1.2 (acid to alcohol) can optimize the yield to approximately 85-90%.

Biocatalytic Synthesis Approaches (e.g., Lipase-Catalyzed Reactions)

Biocatalytic synthesis, particularly using lipases, presents a greener alternative to conventional chemical methods. nih.gov Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym® 435), are effective catalysts for the direct esterification of cetyl alcohol and 2-ethylhexanoic acid. researchgate.net These enzymatic reactions are conducted under milder conditions, often in an organic solvent like n-hexane or in a solvent-free system, which can reduce side reactions and energy consumption. nih.govresearchgate.net The use of immobilized enzymes is advantageous as it simplifies the separation of the catalyst from the reaction mixture and allows for its reuse, contributing to a more cost-effective and environmentally friendly process. nih.govnih.gov

Research has shown that various lipases can catalyze the synthesis of similar wax esters. For instance, in the synthesis of cetyl octanoate, both Lipozyme® RMIM (from Rhizomucor miehei) and Novozym® 435 have been used, with Novozym® 435 demonstrating higher efficiency. psu.edu

Process Optimization and Green Chemistry Integration in Synthesis

Significant efforts have been made to optimize the synthesis of this compound and related esters to improve yield, reduce reaction times, and align with the principles of green chemistry. Response surface methodology (RSM) is a statistical tool frequently employed to study the effects of various reaction parameters and determine the optimal conditions. researchgate.netnih.gov

For the lipase-catalyzed synthesis of cetyl 2-ethylhexanoate using Novozym® 435, RSM studies have identified reaction time, temperature, substrate molar ratio, and enzyme amount as significant factors affecting the yield. researchgate.net One study determined the optimal conditions to be a reaction time of 2.65 days, a temperature of 56.18°C, a substrate molar ratio of 2.55:1 (alcohol to acid), and an enzyme amount of 251.39%, achieving an experimental molar conversion of 89.75 ± 1.06%. researchgate.net Another optimization study for a similar wax ester synthesis using Novozym® 435 predicted an optimal reaction time of 7.38 hours and a temperature of 53.9°C. researchgate.net

The integration of green chemistry principles is evident in the shift towards biocatalytic, solvent-free reaction systems. nih.gov These approaches not only operate under milder conditions but also produce high-purity products, often eliminating the need for extensive downstream processing. nih.gov The reusability of immobilized lipases further enhances the sustainability of the process. nih.govnih.gov

Table 1: Optimized Conditions for Lipase-Catalyzed Wax Ester Synthesis

| Parameter | Cetyl 2-ethylhexanoate researchgate.net | Cetyl Octanoate (Novozym® 435) psu.edu |

|---|---|---|

| Catalyst | Novozym® 435 | Novozym® 435 |

| Reaction Time | 2.65 days | 4 hours |

| Temperature | 56.18 °C | 50 °C |

| Substrate Molar Ratio | 2.55:1 (alcohol:acid) | 2.5:1 |

| Enzyme Amount | 251.39% | 40% (w/w) |

| Solvent | n-hexane | n-hexane |

| Max. Yield/Conversion | 89.75% (conversion) | 97.95% (yield) |

Mechanistic and Kinetic Investigations of this compound Formation

Understanding the reaction mechanism and kinetics is crucial for the efficient synthesis of this compound.

Esterification Reaction Mechanisms (e.g., Ping-Pong Bi-Bi Mechanism)

Lipase-catalyzed esterification reactions are widely accepted to follow a Ping-Pong Bi-Bi mechanism. mdpi.comresearchgate.net This two-substrate reaction involves a sequential process where the enzyme alternates between two states. numberanalytics.comlibretexts.org

The mechanism proceeds as follows:

The first substrate, the carboxylic acid (2-ethylhexanoic acid), binds to the lipase, forming a covalent acyl-enzyme intermediate and releasing the first product, water. researchgate.net

The second substrate, the alcohol (cetyl alcohol), then binds to the modified enzyme. numberanalytics.com

The acyl group is transferred from the enzyme to the alcohol, forming the ester (this compound) and regenerating the original enzyme. numberanalytics.comacs.org

This mechanism is characterized by the formation of a covalent intermediate and the release of the first product before the second substrate binds. numberanalytics.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies of lipase-catalyzed esterification provide valuable insights into the reaction rates and the factors that influence them. The reaction rate can often be described by the Michaelis-Menten equation, which may be modified to account for substrate inhibition.

In the synthesis of similar esters, such as ethyl hexanoate (B1226103), kinetic studies have shown competitive inhibition by both the acid and alcohol substrates. For the synthesis of 2-ethylhexyl-2-ethylhexanoate, another branched ester, a kinetic study using Novozym 435 also found that the data fit a Ping-Pong Bi-Bi mechanism with competitive inhibition by the alcohol. researchgate.netscispace.com The reaction rate is influenced by the concentrations of the substrates, the enzyme, and in some cases, the products. researchgate.net For instance, increasing the concentration of the ester product can decrease the conversion of reactants. researchgate.net

The apparent kinetic parameters, such as the maximum reaction velocity (Vmax) and the Michaelis constants (KM) for the acid and alcohol, can be determined experimentally. These constants are essential for modeling the reaction and designing efficient bioreactors. For example, in the synthesis of ethyl hexanoate, the Vmax was determined to be 0.146 µmol/min/mg of enzyme.

Influence of Reactant Concentrations and By-products on Reaction Efficiency

The synthesis of this compound is typically achieved through the direct esterification of 2-ethylhexanoic acid and hexadecanol (B772) (cetyl alcohol). The efficiency of this reaction is significantly influenced by the concentrations of the reactants and the presence of by-products.

In enzymatic synthesis, the molar ratio of the substrates (alcohol to acid) is a critical parameter. For the synthesis of a similar wax ester, cetyl octanoate, a substrate molar ratio of 1:1 to 3:1 (alcohol to acid) has been investigated, with optimal yields achieved at specific ratios depending on the biocatalyst used. nih.gov For the synthesis of 2-ethylhexyl 2-ethylhexanoate, another branched ester, an excess of the alcohol substrate was found to be necessary to achieve high conversion rates, compensating for alcohol loss due to evaporation at elevated reaction temperatures. nih.gov This suggests that for this compound synthesis, optimizing the molar ratio of hexadecanol to 2-ethylhexanoic acid is crucial for maximizing the yield.

The primary by-product of the esterification reaction is water. The removal of water is essential to drive the reaction equilibrium towards the formation of the ester, thereby increasing the conversion rate. In conventional chemical synthesis, this is often achieved by carrying out the reaction under reflux conditions. However, in enzymatic reactions, the presence of water can also affect the stability and activity of the biocatalyst. An excessive amount of water can favor the reverse reaction, hydrolysis, leading to a decrease in the ester yield. mdpi.com Conversely, a certain amount of water is often necessary to maintain the enzyme's catalytic activity. researchgate.net

Other potential by-products can arise from side reactions, particularly at high temperatures used in chemical synthesis. These can include dehydration products of the alcohol or other undesired esters. researchgate.net The use of specific catalysts, such as certain solid acid catalysts, can sometimes favor side reactions like the dehydration of the alcohol. researchgate.net The formation of such by-products not only reduces the yield of the desired ester but also complicates the purification process. google.com

Catalyst Systems in this compound Synthesis and Derivatization

Traditional chemical synthesis of esters like this compound often employs homogeneous acid or base catalysts. Strong mineral acids, such as sulfuric acid, are commonly used to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. core.ac.uk This method is effective in achieving high conversion rates. However, it suffers from several drawbacks, including the corrosive nature of the catalyst, the potential for side reactions, and the difficulty in separating the catalyst from the reaction mixture, which can lead to contamination of the final product. core.ac.uk

Base catalysis is another option, though less common for direct esterification. It typically involves the deprotonation of the alcohol to form a more nucleophilic alkoxide.

Enzymatic synthesis using lipases has emerged as a "green" alternative to chemical catalysis for ester production. idosi.org Lipases offer high selectivity, operate under mild reaction conditions, and produce high-purity products. idosi.org To enhance their industrial applicability, lipases are often immobilized on solid supports. mdpi.com Immobilization improves the operational stability of the enzyme and allows for its easy separation from the reaction medium and subsequent reuse over multiple batches, which is crucial for cost-effective industrial processes. nih.govacademie-sciences.fr

Novozym® 435, an immobilized lipase from Candida antarctica, is a widely studied and effective biocatalyst for the synthesis of various esters, including those of 2-ethylhexanoic acid. nih.govresearchgate.netnih.govcsic.esmdpi.comnih.gov Studies on the synthesis of cetyl 2-ethylhexanoate have demonstrated that Novozym® 435 can achieve high molar conversions. researchgate.netncl.edu.tw The optimization of reaction parameters such as temperature, reaction time, substrate molar ratio, and enzyme amount is critical for maximizing the yield when using immobilized biocatalysts. nih.govresearchgate.netncl.edu.tw For instance, in the synthesis of cetyl 2-ethylhexanoate using Novozym® 435, optimal conditions were found to be a reaction time of 2.65 days, a temperature of 56.18°C, a substrate molar ratio of 2.55:1 (alcohol to acid), and a significant enzyme amount. researchgate.netncl.edu.tw Other immobilized lipases, such as Lipozyme® RMIM from Rhizomucor miehei, have also been successfully used in the synthesis of similar wax esters. nih.govnih.gov

The choice of solvent can also impact the efficiency of enzymatic esterification. While solvent-free systems are often preferred for their environmental benefits, nih.govresearchgate.net the use of non-polar organic solvents like n-hexane can sometimes improve reaction rates and yields. nih.govresearchgate.net Supercritical carbon dioxide has also been explored as a green solvent alternative, demonstrating the potential for rapid reaction rates and high yields. researchgate.netdyu.edu.twresearchgate.net

Table 1: Comparison of Biocatalysts for Wax Ester Synthesis

| Biocatalyst | Substrates | Solvent | Max. Yield (%) | Reference |

| Novozym® 435 | Cetyl alcohol & 2-ethylhexanoic acid | n-hexane | 89.75 | researchgate.netncl.edu.tw |

| Novozym® 435 | Cetyl alcohol & octanoic acid | n-hexane | 98 | nih.gov |

| Lipozyme® RMIM | Cetyl alcohol & octanoic acid | n-hexane | 94 | nih.gov |

| Novozym® 435 | Cetyl alcohol & octanoic acid | Supercritical CO2 | 99.5 | researchgate.net |

| Immobilized Rhizopus oryzae lipase | Palm stearin (B3432776) & cetyl alcohol | n-hexane | >80 | nih.gov |

Metal salts of 2-ethylhexanoic acid, known as metal 2-ethylhexanoates, are versatile compounds with applications as precursors and catalysts in various synthetic processes. rsc.orgresearchgate.net These compounds are coordination complexes, soluble in nonpolar organic solvents, and are often used as catalysts in polymerization reactions and as driers in paints. rsc.orgresearchgate.netatamanchemicals.com For example, tin(II) 2-ethylhexanoate is a well-known catalyst for the ring-opening polymerization of lactide to produce polylactic acid. atamanchemicals.comacs.orgatamanchemicals.com

While not directly used for the esterification of this compound, the synthesis of metal 2-ethylhexanoates themselves involves 2-ethylhexanoic acid. google.com These metal complexes can also act as catalysts in other related reactions. For instance, they can catalyze oxidation reactions. atamanchemicals.com The synthesis of metal 2-ethylhexanoates can be achieved through various methods, including the reaction of metal oxides or hydroxides with 2-ethylhexanoic acid or through electrochemical processes. google.com

Immobilized Biocatalysts for Enhanced Productivity and Reusability

Functionalization and Derivatization of this compound and its Precursors

The functionalization and derivatization of this compound and its precursors, 2-ethylhexanoic acid and hexadecanol, allow for the synthesis of a range of analogues with tailored properties.

The synthesis of analogues of this compound can be achieved by varying either the alcohol or the carboxylic acid component. By reacting 2-ethylhexanoic acid with different long-chain alcohols, a series of 2-ethylhexanoate esters with varying alkyl chain lengths can be produced. ekb.egindustrialchemicals.gov.au Similarly, hexadecanol can be esterified with different carboxylic acids to create a variety of cetyl esters.

The general method of esterification, either through chemical or enzymatic catalysis, can be applied to produce these analogues. For example, various branched synthetic esters have been prepared by reacting 2-ethylhexanoic acid with a range of alcohols, including 1-hexanol, 2-ethylhexanol, 1-octanol, and 1-dodecanol. ekb.eg The resulting esters exhibit different physical properties, which can be tailored for specific applications.

Furthermore, the precursors themselves can be modified. For instance, 2-ethylhexanoic acid can be used as a reactant in various organic reactions to create more complex molecules that can then be esterified. atamanchemicals.comatamanchemicals.com

Table 2: Examples of Analogues of this compound

| Ester Name | Carboxylic Acid | Alcohol | Reference |

| Octadecyl 2-ethylhexanoate | 2-Ethylhexanoic acid | Octadecanol | industrialchemicals.gov.au |

| Tetradecyl 2-ethylhexanoate | 2-Ethylhexanoic acid | Tetradecanol | industrialchemicals.gov.au |

| Tridecyl 2-ethylhexanoate | 2-Ethylhexanoic acid | Tridecanol | industrialchemicals.gov.au |

| C12-15 alkyl 2-ethylhexanoates | 2-Ethylhexanoic acid | C12-15 alcohols | industrialchemicals.gov.au |

| C16-18 alkyl 2-ethylhexanoates | 2-Ethylhexanoic acid | C16-18 alcohols | industrialchemicals.gov.au |

| 2-Ethylhexyl 2-ethylhexanoate | 2-Ethylhexanoic acid | 2-Ethylhexanol | nih.govresearchgate.netindustrialchemicals.gov.au |

Chemical Transformation of 2-Ethylhexanoic Acid Moiety for Novel Derivatives

The chemical versatility of the 2-ethylhexanoic acid (2-EHA) portion of this compound allows for the synthesis of a wide array of novel derivatives. These transformations typically target the carboxylic acid group of 2-EHA, converting it into other functional groups or using it to form complexes with metals. These derivatization strategies are crucial for creating compounds with tailored properties for various industrial applications, including lubricants, paint driers, PVC stabilizers, and catalysts. atamanchemicals.commdpi.com

The primary reactions involving the 2-ethylhexanoic acid moiety include the formation of metal carboxylates (often called metal soaps), amides, and other esters through transesterification. atamanchemicals.comvulcanchem.com These transformations leverage the reactivity of the carboxyl group to introduce new functionalities and create molecules with distinct chemical and physical characteristics.

Formation of Metal 2-Ethylhexanoates

A significant derivatization pathway for 2-ethylhexanoic acid is its reaction with metals or metal compounds to form metal 2-ethylhexanoates. These coordination complexes are highly soluble in nonpolar solvents, which makes them valuable in many industrial chemical processes. atamanchemicals.com They are not simple ionic salts but charge-neutral complexes with structures similar to metal acetates. atamanchemicals.com These derivatives serve as catalysts in polymerization and oxidation reactions. atamanchemicals.com

Several methods exist for their synthesis, including reacting powdered metals with 2-ethylhexanoic acid at high temperatures or electrochemical processes. google.com For instance, an electrochemical process using a lead or bismuth anode in a solution of 2-ethylhexanoic acid and methanol (B129727) can produce the corresponding metal 2-ethylhexanoates. google.com Similarly, stannous (tin(II)) 2-ethylhexanoate can be synthesized by reacting elemental tin with 2-ethyl-1-hexanoic acid in the presence of a catalyst and heat. google.com Rhodium (II) 2-ethylhexanoate is prepared by reacting rhodium trichloride (B1173362) with 2-ethylhexanoic acid in the presence of sodium hydroxide, followed by reflux. google.com

Table 1: Examples of Metal 2-Ethylhexanoate Synthesis

| Metal Derivative | Reactants | Synthesis Method | Application/Significance | Source |

| Lead (II) 2-ethylhexanoate | Lead plate (anode), 2-ethylhexanoic acid, methanol | Electrochemical synthesis | Industrial chemical synthesis | google.com |

| Bismuth (III) 2-ethylhexanoate | Bismuth (anode), 2-ethylhexanoic acid, methanol | Electrochemical synthesis | Industrial chemical synthesis | google.com |

| Rhodium (II) 2-ethylhexanoate | Rhodium trichloride, 2-ethylhexanoic acid, NaOH | Reflux reaction | Catalyst | google.com |

| Stannous (Tin II) 2-ethylhexanoate | Tin shot, 2-ethyl-1-hexanoic acid, 4-tert-butylcatechol | Oxidation with air at elevated temperatures | Industrial catalyst | google.com |

Other Derivatization Strategies

Beyond metal complexes, the 2-ethylhexanoic acid moiety can be transformed to create other valuable derivatives. These transformations often involve standard organic reactions targeting the carboxylic acid group.

Amide Formation: Carboxylic acids can be converted to amides. While specific examples for this compound are not detailed, the general chemistry allows for the reaction of 2-ethylhexanoic acid with amines to form N-substituted 2-ethylhexanamides. These amides can be further reduced to form chiral amines or hydrolyzed back to the acid. researchgate.net

Esterification and Transesterification: The 2-ethylhexanoic acid itself is a product of the oxidation of 2-ethylhexanal (B89479). mdpi.com It is widely used in the synthesis of esters for applications like PVB film plasticizers and synthetic lubricants. atamanchemicals.com While this compound is an ester, the 2-EHA moiety can participate in transesterification reactions, where the hexadecyl group is exchanged for another alcohol group, leading to a different ester derivative. vulcanchem.com

Specialty Chemicals: 2-Ethylhexanoic acid serves as a building block for more complex molecules. For example, it can be used to prepare multifunctional UV absorbers by reacting it with other functional moieties and a polyalcohol core. atamanchemicals.com Derivatization is also employed in analytical chemistry, where 2-EHA is converted to its methyl ester using reagents like methanolic hydrochloric acid for analysis by gas chromatography-mass spectrometry (GC-MS). oup.com

These derivatization strategies highlight the importance of the 2-ethylhexanoic acid moiety as a versatile precursor for a wide range of chemical compounds with specific industrial functions.

Advanced Structural Elucidation and Spectroscopic Characterization of Hexadecyl 2 Ethylhexanoate

Spectroscopic Techniques for Investigating Molecular Conformation and Purity

Spectroscopy is a cornerstone in the characterization of Hexadecyl 2-ethylhexanoate (B8288628), offering a non-destructive means to probe its molecular structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the precise structure of organic molecules. emerypharma.com While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced techniques like two-dimensional (2D) NMR are often necessary for unambiguous assignment of all signals in a complex molecule like Hexadecyl 2-ethylhexanoate. emerypharma.comnumberanalytics.comwalisongo.ac.id

¹H NMR: In the proton NMR spectrum, distinct signals would be expected for the protons of the long hexadecyl chain, the ethyl group, and the methine proton at the chiral center (C2 of the ethylhexanoate moiety). The terminal methyl groups of both the hexadecyl and ethylhexanoate parts would appear as triplets, while the numerous methylene (B1212753) (-CH2-) groups of the hexadecyl chain would likely overlap to form a broad multiplet. The protons on the ethyl group and the methine proton would present more complex splitting patterns due to spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the ester group, typically in the range of 165-180 ppm. princeton.edu The various methylene carbons of the hexadecyl chain and the carbons of the 2-ethylhexanoate moiety would appear in the aliphatic region of the spectrum.

2D NMR Techniques: To resolve ambiguities from overlapping signals in 1D spectra, 2D NMR experiments are employed. mnstate.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity of adjacent protons throughout the carbon chains of both the alcohol and acid parts of the ester. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for definitive assignment of both ¹H and ¹³C resonances. numberanalytics.comwalisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the ester linkage by observing a correlation between the protons on the first methylene group of the hexadecyl chain (C1') and the carbonyl carbon (C=O) of the 2-ethylhexanoate moiety. walisongo.ac.id

Solid-State NMR (ssNMR): For long-chain esters in the solid state, ssNMR can provide information about the packing and conformation of the molecules. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) can enhance the signals of less abundant ¹³C nuclei and provide insights into the crystallinity of the material. researchgate.netscispace.com Studies on similar long-chain cellulose (B213188) esters have shown that ssNMR can be used to determine the degree of substitution and changes in crystallinity upon chemical modification. researchgate.netacs.org

A hypothetical table of expected NMR data is presented below.

| Atom/Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Ester C=O | - | ~174 | - |

| -O-CH₂- (Hexadecyl) | ~4.0 (t) | ~65 | C=O |

| -CH(CH₂CH₃)- | ~2.3 (m) | ~45 | C=O |

| -(CH₂)₁₄- (Hexadecyl) | ~1.2-1.6 (m) | ~22-32 | - |

| -CH₃ (Hexadecyl) | ~0.9 (t) | ~14 | - |

| -CH₂CH₃ (Ethyl) | ~1.5 (m) | ~25 | -CH(C=O)- |

| -CH₂CH₃ (Ethyl) | ~0.9 (t) | ~12 | -CH(C=O)- |

Note: This table is illustrative and based on typical values for similar ester compounds. Actual values may vary.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. wiley.comspectroscopyonline.com These techniques are complementary and highly effective for identifying functional groups and probing molecular conformation.

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by several key absorption bands.

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1750-1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in saturated aliphatic esters. spcmc.ac.inresearchgate.net

C-O Stretch: Two distinct C-O stretching vibrations are also characteristic of esters. The acyl-oxygen (C-O-C) stretch typically appears as a strong band between 1250-1150 cm⁻¹. spcmc.ac.inresearchgate.net

C-H Stretch and Bend: Strong bands corresponding to the symmetric and asymmetric stretching of C-H bonds in the numerous methylene (-CH₂) and methyl (-CH₃) groups appear in the 2850-2960 cm⁻¹ region. researchgate.net C-H bending vibrations are observed around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl umbrella). researchgate.net

Raman Spectroscopy: While the C=O stretch is also present in the Raman spectrum, it is typically weaker than in the FTIR spectrum. researchgate.net Conversely, the C-H stretching and C-C backbone vibrations of the long alkyl chains often produce strong signals in Raman spectroscopy, making it a valuable tool for studying chain conformation and packing. researchgate.net The combination of FTIR and Raman provides a more complete vibrational analysis. spectroscopyonline.com

| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 | Strong (FTIR & Raman) |

| C=O Stretch (Ester) | 1750 - 1735 | 1750 - 1735 | Very Strong (FTIR), Medium (Raman) |

| C-H Bend (Scissoring) | ~1465 | ~1465 | Medium (FTIR & Raman) |

| C-O Stretch (Acyl-O) | 1250 - 1150 | Weak/Absent | Strong (FTIR) |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for confirming its structure through the analysis of its fragmentation patterns. libretexts.org

Molecular Ion: Using a soft ionization technique like Field Ionization (FI) or Electrospray Ionization (ESI), it is possible to observe the molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺), which would confirm the molecular weight of 368.6 g/mol . jeol.com

Fragmentation Pathways: With a harder ionization technique like Electron Ionization (EI), the molecular ion undergoes fragmentation, providing valuable structural information. orgchemboulder.com For long-chain esters, fragmentation often involves characteristic cleavages. acs.orgresearchgate.net

McLafferty Rearrangement: A common fragmentation pathway for esters involves the McLafferty rearrangement. In the case of the 2-ethylhexanoate moiety, this would lead to the formation of a characteristic ion at m/z 88. researchgate.net

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can occur.

Cleavage of the Hexadecyl Chain: The long alkyl chain can fragment, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units).

Cleavage at the Ester Oxygen: The bonds on either side of the ester oxygen are also susceptible to cleavage, which would result in fragments corresponding to the hexadecyl cation and the 2-ethylhexanoate acylium ion or radical. One study identified this compound in a sample and noted its molecular formula as C24H48O2. e3s-conferences.org

Crystallographic and Supramolecular Organization Studies of this compound

Long-chain esters and similar amphiphilic molecules often self-assemble into ordered structures, particularly in the solid state or on surfaces. acs.org These structures are governed by non-covalent interactions, such as van der Waals forces between the long alkyl chains. nih.gov

Lamellar Packing: It is highly probable that this compound molecules would organize into lamellar (layered) structures. In these arrangements, the long hexadecyl chains would align parallel to each other to maximize van der Waals interactions, potentially in an interdigitated fashion where chains from opposing layers overlap. acs.orgnih.gov

Theoretical and Computational Structural Analysis of this compound

In the absence of experimental crystallographic data, theoretical and computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's preferred conformations, electronic structure, and spectroscopic properties. frontiersin.orgrsc.orgresearchgate.net

Conformational Analysis: DFT calculations can be used to determine the lowest energy conformers of this compound. researchgate.net Due to the molecule's flexibility, multiple conformers with similar energies likely exist. The lowest energy state for a long-chain ester is often an "all-trans" or zig-zag conformation of the alkyl chain, as this minimizes steric hindrance. researchgate.net

Prediction of Spectroscopic Data: DFT methods can accurately predict vibrational frequencies (FTIR and Raman) and NMR chemical shifts. researchgate.netaip.org By comparing calculated spectra with experimental data, the structural assignments can be validated. For instance, calculations can help assign specific vibrational modes to the observed bands in FTIR and Raman spectra. researchgate.net

Reactivity and Electronic Properties: Computational models can also be used to study the molecule's electronic properties, such as the electrostatic potential surface, which can predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net This can provide a theoretical basis for understanding the molecule's chemical behavior, for example, in hydrolysis reactions. acs.org

Physicochemical Interactions and Performance in Material Science Applications Non Biological

Role of Hexadecyl 2-ethylhexanoate (B8288628) as a Modifying Agent in Polymer Systems

In polymer science, Hexadecyl 2-ethylhexanoate functions primarily as an external plasticizer, a substance incorporated into a polymer to enhance its flexibility, workability, and durability. hallstarindustrial.com Unlike internal plasticizers, which are chemically bonded into the polymer chain, external plasticizers like this compound interact physically with the polymer matrix without forming covalent bonds. hallstarindustrial.com

The introduction of this compound into a polymer matrix modifies its rheological properties by altering the interactions between polymer chains. The plasticizer molecules position themselves between the long polymer chains, effectively pushing them further apart. This action reduces the intermolecular forces, such as Van der Waals forces, that hold the polymer chains together in a rigid structure. numberanalytics.com This separation increases the "free volume" within the polymer matrix, providing more space for the polymer chains to move past one another. hallstarindustrial.commdpi.com

| Rheological Parameter | Effect of Adding this compound | Mechanism |

| Melt Viscosity | Decrease | Increased free volume and polymer chain mobility reduce flow resistance. hallstarindustrial.com |

| Glass Transition Temp. (Tg) | Decrease | Intermolecular forces between polymer chains are weakened. numberanalytics.commdpi.com |

| Processability | Improvement | Lowered viscosity and increased flexibility make the material easier to mold and shape. hallstarindustrial.com |

The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymeric material. The hydrophobic characteristics of long-chain esters like this compound can contribute to enhanced mechanical properties when incorporated into polymer matrices. vulcanchem.com The mechanisms behind this plasticization can be described by several theories:

Lubricity Theory: This theory suggests that the plasticizer acts as a lubricant between the polymer macromolecules, allowing them to slide past each other more easily.

Gel Theory: This theory posits that the stiffness of a polymer arises from a three-dimensional network of weak intermolecular forces. The plasticizer disrupts this network by solvating the polymer chains at these contact points, leading to increased flexibility. mdpi.com

Free Volume Theory: As mentioned previously, plasticizers increase the free volume within the polymer. This added volume provides the necessary space for polymer segments to move, which is essential for the material to flex and deform without fracturing. hallstarindustrial.commdpi.com

By these mechanisms, this compound imparts flexibility, enhances softness, and can improve the impact resistance of rigid polymers. numberanalytics.commdpi.com For instance, esters of 2-ethylhexanoic acid are known to act as plasticizing agents that increase film toughness and impact resistance in coating systems. zsmaterials-sales.com A study investigating extractables from Low-Density Polyethylene (LDPE) and Linear Low-Density Polyethylene (LLDPE) identified this compound, indicating its presence and use within these common polymer types. nih.gov

| Mechanical Property | General Effect of Ester Plasticizer |

| Flexibility/Elongation | Increase |

| Hardness/Stiffness | Decrease |

| Tensile Strength | May Decrease |

| Toughness/Impact Resistance | Increase |

Interactions with Polymer Matrices and Rheological Modification

Research on this compound as a Lubricant Component

Esters are widely used as base stocks for synthetic lubricants, particularly in applications requiring good thermal stability and lubricity. atamankimya.com this compound's structure makes it suitable for use as a lubricant, where it can reduce friction and wear between moving surfaces.

Under boundary lubrication conditions, where the lubricating film is too thin to completely separate moving surfaces, the chemical properties of the lubricant become critical. threebond.co.jp Ester lubricants like this compound excel in these conditions due to their polarity. The polar ester group is attracted to and adsorbs onto metal surfaces, forming a durable, thin film. threebond.co.jpresearchgate.net

This adsorbed layer, known as a boundary film, acts as a protective barrier that prevents direct metal-to-metal contact, even under high loads. royalsocietypublishing.org The film has a lower shear strength than the metal itself, so sliding occurs within the lubricant layer, significantly reducing friction and wear. royalsocietypublishing.org Studies on similar protic ionic liquids containing a 2-ethylhexanoate anion have shown that these compounds can form ordered lubricant films on metal alloy surfaces, which may undergo tribo-chemical reactions to generate a protective tribo-layer. rit.edu This boundary film formation is essential for the tribological performance of the lubricant, which is typically measured by the friction coefficient and the amount of wear. atamanchemicals.commdpi.com

| Tribological Parameter | Expected Effect of this compound Lubricant | Mechanism of Action |

| Friction Coefficient | Reduction | Formation of a low-shear-strength boundary film on surfaces. royalsocietypublishing.orgrit.edu |

| Wear | Reduction | Adsorbed film prevents direct asperity contact between surfaces. threebond.co.jproyalsocietypublishing.org |

| Load-Carrying Capacity | Enhancement | Strong, chemically or physically adsorbed film resists rupture under pressure. emerald.com |

The effectiveness of an ester lubricant depends on its interaction with the substrate. For this compound, the interaction with metallic substrates is governed by its molecular structure. The polar ester headgroup (–COO–) has an affinity for the metal or metal oxide layer on the substrate's surface. researchgate.net This affinity leads to the physical or chemical adsorption of the molecules onto the surface, with the long, non-polar hydrocarbon chains (the hexadecyl and ethylhexyl groups) oriented away from the surface. threebond.co.jp

This orientation creates a dense, quasi-crystalline layer with a low-friction, hydrocarbon-rich outer surface. This film effectively separates the two moving substrates, providing lubrication. royalsocietypublishing.org Esters of 2-ethylhexanoic acid are used as raw materials for polyol esters, which serve as synthetic lubricants in applications such as motor oils, cooling liquids, and hydraulic fluids, highlighting their compatibility with and effectiveness on metallic substrates. atamankimya.com

Tribological Performance and Boundary Layer Formation Studies

Emulsifying and Dispersant Functionality in Industrial and Research Formulations

This compound also functions as an effective emulsifier and dispersant in various formulations. specialchem.com An emulsifier helps to mix two immiscible liquids, like oil and water, while a dispersant is used to improve the separation of solid particles within a liquid medium and prevent them from settling or clumping. hroc.insanyo-chemical-solutions.com

In industrial applications like paints and coatings, the uniform distribution of solid pigments in the liquid binder is crucial for achieving desired properties like color strength, gloss, and stability. hroc.inepo.org this compound can be used as a pigment dispersant. alibaba.comatamanchemicals.commade-in-china.com The dispersant works by adsorbing onto the surface of the pigment particles. sanyo-chemical-solutions.com This adsorbed layer provides a steric barrier, physically preventing the particles from coming close enough to re-agglomerate, a process known as flocculation. hroc.in This stabilization of the pigment dispersion leads to improved color development, higher gloss, and better storage stability in the final paint or coating. epo.org Its use as a dispersant for organic and inorganic pigments in water-borne coatings has been noted. google.com

| Formulation | Function of this compound | Industry/Application Area |

| Paints/Coatings | Pigment Dispersant epo.orgalibaba.com | Architectural & Industrial Coatings |

| Inks | Pigment Dispersant epo.org | Printing |

| Lipstick/Cosmetics | Pigment Dispersant, Base Oil atamanchemicals.commade-in-china.com | Personal Care |

| Oil-in-Water Emulsions | Emulsifier, Oil Phase Component sanyo-chemical-solutions.commade-in-china.com | Cosmetics, Industrial Formulations |

Interfacial Tension Reduction and Emulsification Efficiency in Non-Cosmetic Systems

This compound functions as an effective agent for lowering the interfacial tension between immiscible liquids, such as oil and water. Its amphiphilic nature, though weak, allows the molecule to orient itself at the interface, reducing the energy required to create and maintain a dispersion. The long hydrocarbon tail exhibits strong affinity for the oil phase, while the ester group provides a site for interaction with more polar substances. This reduction in interfacial tension is a prerequisite for emulsification.

In various industrial applications beyond cosmetics, it can be used to form stable oil-in-water emulsions. Research has demonstrated its utility in emulsifying synthetic ester oils, which are employed in various industrial formulations. google.com For instance, it has been used as the oil phase in creating stable emulsions with a combination of non-ionic surfactants. google.com The efficiency of this compound in these systems is attributed to its ability to form a stable interfacial film, preventing the coalescence of dispersed droplets. While 1,2-alkanediols are also known to reduce interfacial tension, they are often insufficient on their own to form stable emulsions, highlighting the utility of esters like this compound in creating robust systems. google.com

Below is a representative table of an emulsion system incorporating a synthetic ester oil like this compound, based on findings from emulsification studies. google.com

Table 1: Example of an Oil-in-Water Emulsion Formulation An interactive table representing components used in emulsification tests.

| Component | Role | Percentage by Weight (%) |

|---|---|---|

| Synthetic Ester Oil (e.g., this compound) | Oil Phase | 20 |

| Emulsifier Composition | Emulsifying Agent | 5 |

Pigment Dispersion and Stabilization in Industrial Coatings Research

In the field of industrial coatings, paints, and inks, achieving a fine and stable dispersion of solid pigments within a liquid vehicle is critical for properties such as color strength, gloss, and durability. This compound, also known as cetyl ethylhexanoate, demonstrates properties that make it a valuable component in this context. It can function as a wetting and dispersing agent for pigments. unilongmaterial.com

The mechanism involves the adsorption of the ester onto the pigment surface. The long hexadecyl chain provides a steric barrier, a repulsive layer that prevents the pigment particles from coming into close contact and agglomerating due to van der Waals forces. This stabilization is crucial during both the manufacturing process and the shelf-life of the coating. The precursor, 2-ethylhexanoic acid, is itself used in the formulation of paints, varnishes, and coatings, where it contributes to low surface tension and enhances thermal stability. alibaba.com The ester derivative, this compound, carries these principles forward, acting as a non-volatile, effective dispersing medium, particularly for organic pigments in non-aqueous systems. Its miscibility with other nonpolar solvents and binders makes it a versatile additive in coatings research.

Integration into Advanced Material Systems and Composites

The integration of this compound into polymers and composites can significantly alter the final properties of the material. It acts as a modifier, influencing the internal structure and long-term performance.

Influence on Material Microstructure and Morphology

The molecular architecture of this compound plays a direct role in how it affects the microstructure of a material. The molecule consists of a long, flexible linear chain and a branched segment, which disrupts the regular packing of polymer chains in a composite. When incorporated into a polymer matrix, it can increase the free volume between chains, a phenomenon known as plasticization.

This plasticizing effect can lower the glass transition temperature (Tg) of the polymer, making the material more flexible and less brittle. The presence of these ester molecules can interfere with crystalline domain formation in semi-crystalline polymers, leading to a more amorphous morphology. The substantial hydrophobic character of the molecule ensures its compatibility with nonpolar matrices, such as polyolefins or silicone-based materials, allowing for homogeneous integration without phase separation. This controlled disruption of the microstructure is a key strategy for tuning the mechanical properties of advanced materials.

Durability and Stability Studies in Specific Material Applications

In applications such as sealants, adhesives, and protective films, the durability and stability of the material are paramount. This compound can contribute positively to these characteristics. Its inherent hydrophobicity and water-repelling nature create a more effective barrier against moisture ingress when included in a formulation. atamankimya.comulprospector.com This is critical for preventing degradation of the underlying substrate or the material itself.

Table 2: Summary of Functional Properties in Material Science An interactive table outlining the key functions of this compound in non-biological material applications.

| Property / Function | Mechanism | Relevant Application Area |

|---|---|---|

| Interfacial Tension Reduction | Oients at oil-water interfaces due to molecular structure. | Industrial Emulsions |

| Pigment Dispersion | Adsorbs to pigment surfaces, providing steric stabilization. | Coatings, Inks, Paints unilongmaterial.comalibaba.com |

| Microstructure Modification | Disrupts polymer chain packing, increasing free volume. | Polymer Composites |

Compound Names

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-ethylhexanoic acid |

| This compound |

| Cetyl ethylhexanoate |

| Palmitic acid |

| Cetyl alcohol |

| Polyolefins |

| Silicones |

Environmental Fate and Ecotoxicological Studies of Hexadecyl 2 Ethylhexanoate

Biodegradation Pathways and Kinetics of Hexadecyl 2-ethylhexanoate (B8288628) in Environmental Compartments

The breakdown of Hexadecyl 2-ethylhexanoate in the environment is primarily a biological process, supplemented by chemical hydrolysis. The structure of the ester, particularly the branching in the acid portion, influences the rate and pathway of its degradation.

Microbial Degradation Mechanisms and Metabolite Identification

The primary mechanism for the biodegradation of this compound is initiated by the cleavage of the ester bond, a process that can be catalyzed by microbial enzymes. This initial step yields two primary metabolites: hexadecanol (B772) (a long-chain fatty alcohol) and 2-ethylhexanoic acid (a branched carboxylic acid). industrialchemicals.gov.au

Following hydrolysis, these metabolites enter separate degradation pathways:

Hexadecanol: This long-chain alcohol is expected to undergo oxidation. In anaerobic environments, for instance, the degradation of the hexadecane (B31444) alkane chain can be initiated by its activation to hexadecyl-coenzyme M, which is then subject to β-oxidation, ultimately breaking it down to CO2.

2-Ethylhexanoic Acid (2-EHA): This branched acid is also subject to microbial degradation. Studies on 2-EHA have demonstrated its susceptibility to biodegradation under both aerobic and anaerobic conditions. canada.ca For example, in an anaerobic biofilter, 2-ethylhexanoic acid has shown a high degree of degradation.

If the initial hydrolysis step is hindered, an alternative microbial degradation pathway can involve the oxidation at the omega (ω) sites of the ester molecule.

Hydrolysis Pathways and Products in Environmental Systems

Hydrolysis is a critical abiotic and biotic pathway for the degradation of this compound. The ester bond is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acid or base conditions in the environment. The products of this hydrolysis are consistently identified as hexadecanol and 2-ethylhexanoic acid .

The rate of hydrolysis is significantly dependent on the pH of the surrounding medium. Under alkaline conditions, hydrolysis is considerably faster than in acidic environments. This pH dependency can lead to variations in persistence and ecotoxicity data across different environmental systems.

| pH Level | Hydrolysis Half-Life |

|---|---|

| 5 | >30 days |

| 9 | 7 days |

Aerobic vs. Anaerobic Degradation Studies

This compound is considered to be biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov Standard screening tests indicate that fatty acid esters can be removed in both environments. nih.gov

Aerobic Degradation: In the presence of oxygen, microbial degradation is generally more rapid and complete. frontiersin.org Oxygenases play a key role in the oxidation of the hydrocarbon components of the ester.

Anaerobic Degradation: In the absence of oxygen, degradation still proceeds, albeit often at a slower rate compared to aerobic conditions. The process can involve a community of different microbes working in concert (syntrophy) to break down the compound. canada.ca Studies on its hydrolysis product, 2-ethylhexanoic acid, have shown it to be readily biodegradable in anaerobic systems. canada.ca

Environmental Persistence and Partitioning Behavior of this compound

The persistence of this compound in the environment is relatively low due to its susceptibility to biodegradation and hydrolysis. Its partitioning behavior is governed by its high hydrophobicity, leading it to associate with organic matter in soil and sediment rather than remaining in water.

Sorption/Desorption Dynamics in Soil, Water, and Sediment

Due to its long alkyl chain, this compound is a hydrophobic compound with very low water solubility. This characteristic dictates its partitioning behavior in the environment. The primary factor controlling its distribution in soil-water and sediment-water systems is its tendency to adsorb to organic matter.

The key parameter for this process is the organic carbon-normalized partition coefficient (Koc), which describes the ratio of the chemical's concentration in the organic carbon phase of soil or sediment to its concentration in the water phase at equilibrium. ecetoc.org For highly hydrophobic compounds, sorption to organic carbon is the dominant process, overshadowing other soil or sediment properties.

A strong indicator of a substance's tendency to sorb to organic matter is its octanol-water partition coefficient (Log Kow or Log P). A high Log Kow value indicates a greater affinity for fatty, nonpolar environments (like organic carbon) over water.

| Parameter | Predicted Value | Reference | Implication |

|---|---|---|---|

| XLogP3 (Log Kow) | 8.2 - 10.7 | echemi.com | High potential for sorption to soil and sediment organic carbon. Low potential for bioaccumulation in aquatic organisms is not necessarily implied due to potential metabolism. |

Volatilization and Atmospheric Degradation Potential

The potential for a chemical to volatilize from water or soil surfaces and enter the atmosphere is determined by its vapor pressure and Henry's Law Constant.

This compound has a very low predicted vapor pressure, indicating it is not a volatile compound. unilongmaterial.com Therefore, direct volatilization from soil or water is not considered a significant environmental fate pathway.

However, the degradation products may have different atmospheric fates. While 2-ethylhexanoic acid is also not very volatile, 2-ethylhexanol has been identified as a volatile organic compound (VOC). nih.gov Once in the atmosphere, these degradation products can be broken down by reacting with photochemically produced hydroxyl radicals.

| Compound | Parameter | Predicted Value | Reference |

|---|---|---|---|

| 2-Ethylhexanoic Acid | Atmospheric Half-Life | ~2 days | nih.gov |

Ecotoxicity Assessments on Non-Target Organisms in Aquatic and Terrestrial Systems

Direct ecotoxicity data for this compound is limited. Therefore, assessments often rely on data from its hydrolysis products and closely related compounds to understand its potential impact on non-target organisms. The substance is generally considered harmful to aquatic life with long-lasting effects.

Acute and Chronic Effects on Aquatic Invertebrates and Fish

Studies on the hydrolysis product, 2-ethylhexanoic acid, and its sodium salt provide insight into the potential aquatic toxicity. For the invertebrate Daphnia magna (water flea), the 48-hour EC50 (the concentration causing an effect in 50% of the test population) for sodium 2-ethylhexanoate was reported as 910 mg/L. env.go.jp For 2-ethylhexanoic acid, a 21-day study on Daphnia magna found a Lowest Observed Effect Concentration (LOEC) for reproductive toxicity of 25 mg/L and a No Observed Effect Concentration (NOEC) of 18 mg/L. oxea-chemicals.com

For fish, the 96-hour LC50 (the concentration lethal to 50% of the test population) for the Medaka fish (Oryzias latipes) exposed to sodium 2-ethylhexanoate was greater than 100 mg/L. env.go.jp

Table 1: Aquatic Toxicity Data for 2-Ethylhexanoic Acid and its Salt

| Compound | Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Sodium 2-ethylhexanoate | Daphnia magna (Water Flea) | 48 hours | EC50 | 910 | env.go.jp |

| Sodium 2-ethylhexanoate | Oryzias latipes (Medaka Fish) | 96 hours | LC50 | >100 | env.go.jp |

| 2-Ethylhexanoic acid | Daphnia magna (Water Flea) | 21 days | LOEC (Reproduction) | 25 | oxea-chemicals.com |

| 2-Ethylhexanoic acid | Daphnia magna (Water Flea) | 21 days | NOEC (Reproduction) | 18 | oxea-chemicals.com |

Impact on Algal Growth and Photosynthetic Efficiency

The effects on primary producers like algae have been evaluated using the hydrolysis product, 2-ethylhexanoic acid, and its salt. For the green algae Pseudokirchneriella subcapitata, a 72-hour exposure to sodium 2-ethylhexanoate yielded an EC50 of 270 mg/L and a NOEC of 130 mg/L. env.go.jp Studies on 2-ethylhexanoic acid reported a 72-hour EC10 for Desmodesmus subspicatus of 32 mg/L and a 3-day NOEC for Pseudokirchneriella subcapitata of 130 mg/L based on growth rate. oxea-chemicals.com

Table 2: Algal Toxicity Data for 2-Ethylhexanoic Acid and its Salt

| Compound | Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Sodium 2-ethylhexanoate | Pseudokirchneriella subcapitata | 72 hours | EC50 | 270 | env.go.jp |

| Sodium 2-ethylhexanoate | Pseudokirchneriella subcapitata | 72 hours | NOEC | 130 | env.go.jp |

| 2-Ethylhexanoic acid | Desmodesmus subspicatus | 72 hours | EC10 | 32 | oxea-chemicals.com |

| 2-Ethylhexanoic acid | Pseudokirchneriella subcapitata | 3 days | NOEC (Growth rate) | 130 | oxea-chemicals.com |

Effects on Terrestrial Microorganisms and Plant Growth

Information regarding the impact on terrestrial organisms is also derived from data on the hydrolysis product, 2-ethylhexanoic acid. The Predicted No Effect Concentration (PNEC) for microorganisms in wastewater treatment plants has been established, and a static test on the bacterium Pseudomonas putida showed an EC50 of 283 mg/l. fishersci.atoxea-chemicals.com

Bioaccumulation Potential in Environmental Food Chains (Non-Human)

There is conflicting information regarding the bioaccumulation potential of this compound. Some sources suggest it is not suspected to be bioaccumulative. ewg.org However, a safety data sheet indicates it may have some potential to bioaccumulate and that the product has a high potential to bioconcentrate. fishersci.at

Examining its hydrolysis products shows that 2-ethylhexanol is not expected to bioaccumulate. santos.com For 2-ethylhexanoic acid, the log Pow (octanol-water partition coefficient) is 3.0, and it is not considered to be persistent, bioaccumulating, or toxic (PBT). oxea-chemicals.com In contrast, the other hydrolysis product, 1-hexadecanol, has a measured bioconcentration factor (BCF) of 56 in golden orfe fish and 17,000 in the alga Chlorella fusca, suggesting a moderate to high potential for bioconcentration. nih.gov

Furthermore, a modeled bioconcentration factor for the closely related analogue, 2-ethylhexyl 2-ethylhexanoate, was approximately 40,000 L/kg based on a log Kow of 6.6, leading to the expectation that it would bioaccumulate significantly in organisms. canada.ca Given the long alkyl chain of this compound, a high potential to bioconcentrate is plausible, though its persistence and bioavailability will ultimately determine the extent of its accumulation in food chains. fishersci.atacme-hardesty.com

Table 3: Bioaccumulation Data for Related Compounds

| Compound | Parameter | Value | Organism/Method | Reference |

|---|---|---|---|---|

| 2-Ethylhexanoic acid | log Pow | 3.0 | Measured, OECD 107 | oxea-chemicals.com |

| 1-Hexadecanol | BCF | 56 | Golden orfe fish | nih.gov |

| 1-Hexadecanol | BCF | 17,000 | Chlorella fusca (Alga) | nih.gov |

| 2-Ethylhexyl 2-ethylhexanoate | log Kow | 6.6 | Modelled | canada.ca |

| 2-Ethylhexyl 2-ethylhexanoate | BCF | ~40,000 L/kg | Modelled | canada.ca |

Advanced Analytical Methodologies for Detection and Quantification of Hexadecyl 2 Ethylhexanoate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. rroij.com For Hexadecyl 2-ethylhexanoate (B8288628), various chromatographic methods are utilized to isolate it from complex matrices and quantify its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like Hexadecyl 2-ethylhexanoate. nih.govmdpi.com The development of a robust GC-MS method involves the careful optimization of several parameters to achieve accurate separation and sensitive detection.

The process typically begins with optimizing the injector and detector temperatures. For high-molecular-weight esters, injector temperatures are often set high to ensure complete vaporization; for instance, a temperature of 390°C has been found suitable. nih.gov The column temperature is programmed with a gradient to effectively separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a final high temperature, such as from 120°C to 390°C. nih.gov Helium is commonly used as the carrier gas at a constant flow rate, for example, 1.0 mL/min. nih.gov

Mass spectrometry detection in electron impact (EI) mode, often at 70 eV, allows for the fragmentation of the molecule, producing a unique mass spectrum that serves as a chemical fingerprint. nih.gov Key mass-to-charge (m/z) fragments for this compound include a top peak at m/z 145 and other significant peaks at m/z 57. nih.gov The mass spectrometer's source and quadrupole temperatures are also critical parameters, often set around 230°C and 150°C, respectively. nih.govmdpi.com Data acquisition is performed by scanning a range of ion mass fragments, for instance, from 35 to 350 m/z. nih.gov

Optimization of sample preparation is also crucial. For some applications, headspace (HS) sampling is employed, where incubation temperature and time are optimized to efficiently extract volatile analytes. nih.govmdpi.com For instance, an incubation for 15 minutes at 100°C was found to be optimal for certain volatile compounds. nih.gov Purity assessment of this compound is often confirmed using GC-MS to identify any volatile byproducts or unreacted starting materials like hexadecanol (B772) and 2-ethylhexanoic acid.

Table 1: Optimized GC-MS Parameters for Ester Analysis

| Parameter | Value | Source |

| Injector Temperature | 390°C | nih.gov |

| Detector Temperature | 390°C | nih.gov |

| Column Temperature Program | 120°C to 240°C at 15°C/min, then to 390°C at 8°C/min, hold for 6 min | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Carrier Gas Flow Rate | 1.0 mL/min | nih.gov |

| Ionization Mode | Electron Impact (EI) | nih.gov |

| Ionization Energy | 70 eV | nih.gov |

| MS Source Temperature | 230°C | nih.gov |

| Quadrupole Temperature | 150°C | nih.gov |

| Mass Scan Range (m/z) | 50–920 | nih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds. rroij.com For non-volatile or thermally labile compounds, HPLC is often preferred over GC. The development of an HPLC method for this compound typically involves reverse-phase chromatography.